![molecular formula C29H28N4O4S B2554930 N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-31-0](/img/structure/B2554930.png)
N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Description
N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boronic acid derivatives, including N-cyclopropylbenzamide analogs, have been investigated for their potential as anticancer agents . These compounds may interfere with cancer cell growth, proliferation, and metastasis.
- Boronic acids are known for their antibacterial activity . Investigating the antibacterial potential of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide could lead to novel antibiotics or antimicrobial agents.
- Similar to antibacterial properties, boronic acid derivatives have been explored for antiviral effects . Researchers may investigate whether this compound exhibits activity against specific viruses.
- Boronic acid pinacol esters, including the compound , play a crucial role in NCT . NCT is a cancer treatment that involves selectively targeting tumor cells using boron carriers and then irradiating them with neutrons.
- Boronic acid pinacol esters contribute to chemical stability and synthetic versatility . These properties make them valuable in organic synthesis.
- The Suzuki–Miyaura reaction is a powerful cross-coupling method for synthesizing biaryl compounds . Chlorine-containing compounds, such as N-cyclopropylbenzamide, are often used in this reaction.
Anticancer Research
Antibacterial Properties
Antiviral Studies
Neutron Capture Therapy (NCT)
Chemical Stability and Synthetic Versatility
Suzuki–Miyaura Reaction
properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-2-37-23-15-13-21(14-16-23)30-26(34)18-38-29-32-25-6-4-3-5-24(25)28(36)33(29)17-19-7-9-20(10-8-19)27(35)31-22-11-12-22/h3-10,13-16,22H,2,11-12,17-18H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXAWOIXSCKIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide |
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